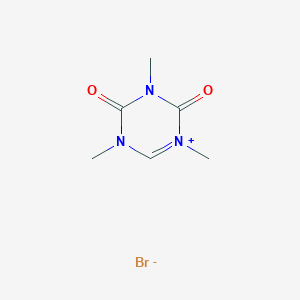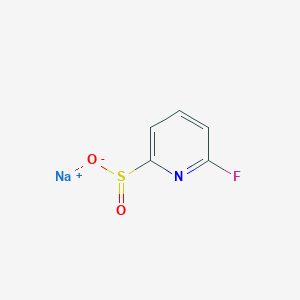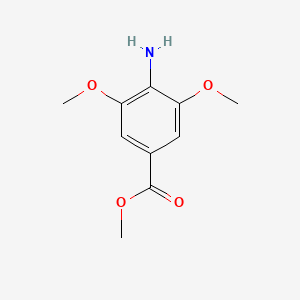
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide
Descripción general
Descripción
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide (TMDT) is a chemical compound that has been studied for its potential applications in scientific research. TMDT is a type of brominated triazinium salt, which is a derivative of 1,3,5-trimethyl-2,4-dioxo-1,3,5-triazinium. It is a colorless, crystalline solid that is soluble in water and is stable in air. TMDT has a wide range of applications in biological and chemical research, as well as in pharmaceuticals and drug development.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used in a wide range of scientific research applications, including in biochemistry, cell biology, and drug development. In biochemistry, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used as a redox reagent in redox cycling experiments. It has also been used to detect and quantify the levels of reactive oxygen species (ROS) in cells. In cell biology, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used to study the effects of ROS on cell viability and the mechanisms of cell death. In drug development, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used to study the effects of drugs on ROS levels and their potential toxicity.
Mecanismo De Acción
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide acts as a redox reagent and is capable of transferring electrons between molecules. It is able to reduce and oxidize molecules, depending on the reaction conditions. In a redox reaction, electrons are transferred from the oxidized molecule (the electron donor) to the reduced molecule (the electron acceptor). This transfer of electrons results in a change in the oxidation state of both molecules.
Biochemical and Physiological Effects
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to have a wide range of biochemical and physiological effects. In cells, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to increase ROS levels, which can lead to oxidative stress and cell death. 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has also been shown to inhibit the activity of enzymes, such as cytochrome c oxidase and NADH dehydrogenase. In addition, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to affect the activity of transcription factors, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has a number of advantages for laboratory experiments. It is a stable compound that is soluble in water, making it easy to handle and store. In addition, it is relatively inexpensive and has a high yield when synthesized. However, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide also has some limitations. It is a strong oxidizing agent and can be toxic if not handled carefully. In addition, it can cause oxidative damage to cells and can interfere with the activity of enzymes and transcription factors.
Direcciones Futuras
There are a number of potential future directions for research on 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide. These include further studies on its effects on ROS levels and its potential toxicity, as well as studies on its effects on gene expression and enzyme activity. In addition, further research could be done on the mechanisms of cell death induced by 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide and its potential therapeutic applications. Finally, further studies could be done on the synthesis and purification of 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide, as well as its potential applications in drug development.
Métodos De Síntesis
1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide can be synthesized by reacting 1,3,5-trimethyl-2,4-dioxo-1,3,5-triazinium chloride with bromine in an aqueous solution. In this reaction, the bromine acts as an oxidizing agent and the chlorine is replaced with bromine. The reaction is typically carried out at room temperature and the product is purified by recrystallization. The yield of the product is typically high, with the purity of the final product being greater than 95%.
Propiedades
IUPAC Name |
1,3,5-trimethyl-1,3,5-triazin-1-ium-2,4-dione;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N3O2.BrH/c1-7-4-8(2)6(11)9(3)5(7)10;/h4H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDJMDTWSAUKL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C(=O)N(C1=O)C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496286 | |
| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
CAS RN |
60588-95-6 | |
| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















